1-phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole
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Overview
Description
1-Phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between phenylhydrazine and pyrrolidine-3-carboxylic acid in the presence of a dehydrating agent can lead to the formation of the desired triazole compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole has found applications in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The phenyl and pyrrolidinyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-Phenyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,4-triazole: Lacks the pyrrolidinyl group, which may affect its chemical properties and biological activity.
5-(Pyrrolidin-3-yl)-1H-1,2,4-triazole: Lacks the phenyl group, which may influence its interactions with molecular targets.
1-Phenyl-5-(pyrrolidin-3-yl)-1H-1,2,3-triazole: Contains a different triazole ring structure, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-5-pyrrolidin-3-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11(5-3-1)16-12(14-9-15-16)10-6-7-13-8-10/h1-5,9-10,13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUOYPBDXOEEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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